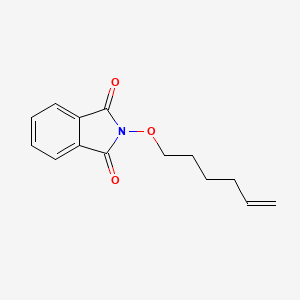

2-Hex-5-enyloxy-isoindole-1,3-dione

Description

Historical Context and Significance of Phthalimide (B116566) Derivatives in Synthetic Chemistry

The journey of phthalimide derivatives in synthetic chemistry began in 1887 with Gabriel's synthesis of primary amines, a cornerstone reaction in organic chemistry. rsc.org Phthalimides, or isoindole-1,3-diones, are characterized by two carbonyl groups attached to a nitrogen atom, a structure that has proven to be a valuable building block for a diverse range of molecules. rsc.orgbiomedgrid.com Their significance extends to medicinal chemistry, where they are integral to the development of compounds with anticonvulsant, anti-inflammatory, analgesic, and immunomodulatory properties. researchgate.net The ability to functionalize the imide nitrogen has been a key driver of their extensive use. rsc.org

Structural Classification of N-Substituted Isoindole-1,3-diones and their Versatile Applications

N-substituted isoindole-1,3-diones, also known as phthalimides, can be broadly classified based on the nature of the substituent attached to the nitrogen atom. This substitution significantly influences the compound's chemical and biological properties. ontosight.ainih.gov The core structure consists of a benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups and a nitrogen atom.

The versatility of these compounds is demonstrated by their wide-ranging applications:

Medicinal Chemistry : They form the basis for various therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective drugs. ontosight.aiontosight.ai

Agrochemicals : Certain phthalimide derivatives are utilized in the formulation of pesticides. rsc.org

Materials Science : They find use in the synthesis of polymers and dyes. rsc.org

Organic Synthesis : Phthalimides serve as crucial intermediates and protecting groups in the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.org

The reactivity of the imide nitrogen allows for the introduction of various functional groups, leading to a vast library of derivatives with tailored properties. nih.gov

Specific Research Focus on Alkenyloxy Substitution at the Imide Nitrogen: The Case of 2-Hex-5-enyloxy-isoindole-1,3-dione and its Chemical Family

The specific focus on compounds with an alkenyloxy substituent at the imide nitrogen, such as 2-Hex-5-enyloxy-isoindole-1,3-dione, stems from the reactive potential of the terminal double bond. This functional group opens avenues for various addition and cyclization reactions, making these compounds valuable precursors for more complex molecular architectures.

While detailed research findings on 2-Hex-5-enyloxy-isoindole-1,3-dione itself are not extensively documented in the provided search results, its chemical identity can be inferred from its name and the general properties of related compounds. The "2-Hex-5-enyloxy" part of the name indicates a six-carbon chain with a double bond between the fifth and sixth carbon atoms, connected to the nitrogen of the isoindole-1,3-dione core via an oxygen atom.

The synthesis of related N-alkoxyphthalimides often involves the reaction of N-hydroxyphthalimide with a corresponding haloalkene. For instance, the synthesis of 2-(cyclohex-2-enyloxy)-isoindole-1,3-dione has been reported. researchgate.net The generation of the phthalimide N-oxyl radical from N-hydroxyphthalimide is a key step in many of these synthetic methodologies. researchgate.netresearchgate.net

Interactive Data Table: Properties of Related Phthalimide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-(hex-5-enyl)isoindoline-1,3-dione | 52898-33-6 | C14H15NO2 | 229.277 |

| 2-(hex-5-yn-1-yl)isoindoline-1,3-dione | 6097-08-1 | C14H13NO2 | 227.26 |

This table showcases the basic chemical data for compounds structurally related to the subject of this article, providing a comparative context. The study of 2-Hex-5-enyloxy-isoindole-1,3-dione and its analogs is an active area of research, driven by the quest for novel synthetic methodologies and the development of new molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-hex-5-enoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYVCJXCRSPXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679185 | |

| Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212061-19-3 | |

| Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Intramolecular Reactivity and Reaction Mechanisms of 2 Hex 5 Enyloxy Isoindole 1,3 Dione

Photochemical Reactivity of N-Alkenylphthalimides

The photochemistry of N-alkenylphthalimides, a class of compounds to which 2-Hex-5-enyloxy-isoindole-1,3-dione belongs, is rich and varied. The phthalimide (B116566) moiety serves as a versatile chromophore that, upon excitation with ultraviolet light, can initiate a cascade of reactions. These processes are often governed by the interplay of different reactive intermediates and pathways, including electron transfer, radical formation, and cycloaddition.

Photoinduced Electron Transfer (PET) Processes in Phthalimide Photochemistry

A central theme in the photochemistry of N-substituted phthalimides is the process of photoinduced electron transfer (PET). nih.govresearchgate.netresearchgate.net Upon absorption of a photon, the phthalimide unit is promoted to an electronically excited state. In this state, it becomes a potent electron acceptor. researchgate.net For a molecule like 2-Hex-5-enyloxy-isoindole-1,3-dione, the tethered hexenyloxy group can act as an intramolecular electron donor.

The PET process can be described as follows:

Excitation: The phthalimide chromophore (P) absorbs a photon (hν) and is promoted to its excited singlet state (¹P*).

P + hν → ¹P*

Intramolecular Electron Transfer: The excited phthalimide abstracts an electron from the oxygen atom of the alkenyloxy chain, leading to the formation of a radical ion pair.

¹P*-(CH₂)₄-CH=CH₂ → [P•⁻]-(CH₂)₄-O•⁺-CH=CH₂

Intramolecular Photocyclization Pathways of Alkenyloxy-Substituted Phthalimides

Following the initial PET event, the generated radical ion pair can undergo a series of steps leading to cyclized products. This intramolecular photocyclization is a powerful method for the construction of heterocyclic ring systems.

The general mechanism involves the following steps:

Proton Transfer/Deprotonation: The radical cation center on the oxygen atom is highly acidic. A subsequent proton transfer or deprotonation step can occur, leading to the formation of a biradical species.

Radical Cyclization: The newly formed radical center on the alkyl chain can then attack the alkene double bond in an intramolecular fashion. This cyclization can proceed via different modes, leading to various ring sizes.

The regiochemistry of the radical cyclization step is a critical aspect that determines the structure of the final product. For the hex-5-enyloxy moiety in 2-Hex-5-enyloxy-isoindole-1,3-dione, the radical attack on the double bond can, in principle, lead to two different regioisomers: a five-membered ring (5-exo-trig cyclization) or a six-membered ring (6-endo-trig cyclization).

Based on Baldwin's rules and extensive experimental evidence for the cyclization of hexenyl radicals, the 5-exo-trig cyclization is generally favored kinetically. wikipedia.org This preference is attributed to better stereoelectronic overlap in the transition state leading to the five-membered ring.

| Cyclization Mode | Product Ring Size | Kinetic Favorability |

| 5-exo-trig | 5-membered | Favored |

| 6-endo-trig | 6-membered | Disfavored |

This table illustrates the generally accepted regiochemical preference in the radical cyclization of hexenyl systems.

The stereochemistry of the newly formed chiral centers in the cyclized product is determined during the cyclization and subsequent steps. The conformation of the transition state during the radical cyclization plays a crucial role. For hexenyl radical cyclizations, a chair-like transition state is often invoked to explain the observed stereoselectivity. harvard.edu

The relative stereochemistry of the substituents on the newly formed ring is influenced by their steric and electronic properties, which dictate their preferred orientation (axial vs. equatorial) in the transition state. The diastereoselectivity of these reactions can be high, often leading to the preferential formation of one diastereomer.

Competing Photoreactions: Hydrogen Atom Abstraction and Fragmentation Mechanisms

Besides the PET-initiated photocyclization pathway, other photochemical processes can compete, leading to different products.

Hydrogen Atom Abstraction: The excited phthalimide, particularly in its triplet state, can act as a radical and abstract a hydrogen atom from the solvent or from the tethered alkyl chain. umd.edu Intramolecular hydrogen abstraction from the hexenyloxy chain would lead to a biradical intermediate, which could then undergo cyclization or other reactions. This pathway is often observed in the photochemistry of N-alkylphthalimides.

Fragmentation Mechanisms: The radical ion pair formed after PET can also undergo fragmentation reactions. For N-alkoxyphthalimides, a notable fragmentation pathway involves the cleavage of the N-O bond. nih.govacs.org This can lead to the formation of an alkoxy radical and a phthalimide radical. The alkoxy radical can then undergo further reactions, such as cyclization or hydrogen abstraction.

Radical Cyclization Dynamics Involving the Hex-5-enyloxy Moiety

The cyclization of the 5-hexenyl radical is a well-studied process in radical chemistry and serves as a reliable "radical clock" due to its known rate constant. In the context of 2-Hex-5-enyloxy-isoindole-1,3-dione, once the radical is generated on the hexenyloxy chain following the PET and proton transfer steps, its cyclization dynamics are of primary importance.

As mentioned earlier, the 5-exo-trig cyclization is the dominant pathway, leading to the formation of a (cyclopentylmethyl) radical. wikipedia.org The subsequent fate of this cyclized radical determines the final product structure. It can either be reduced by a hydrogen donor or undergo further reactions, such as coupling with the phthalimide radical anion.

The presence of the oxygen atom in the tether can influence the rate and selectivity of the cyclization compared to a simple hexenyl radical. However, the fundamental preference for the 5-exo closure is expected to be maintained.

| Intermediate | Cyclization Pathway | Product Type |

| Hex-5-enyloxy Radical | 5-exo-trig | Cyclopentylmethyl radical derivative |

| Hex-5-enyloxy Radical | 6-endo-trig | Cyclohexyl radical derivative (minor) |

This table summarizes the expected cyclization dynamics of the hex-5-enyloxy radical intermediate.

Generation of Radical Intermediates from Alkenyl-Phthalimides

The N-O bond within 2-alkenyloxy-isoindole-1,3-dione derivatives is relatively weak and susceptible to homolytic cleavage, making these compounds excellent precursors for alkoxy radicals. This process can be initiated through various means, including thermolysis, photolysis, or single-electron transfer (SET) from a reductant. Upon cleavage of the N-O bond, an alkoxy radical and a phthalimidyl radical are generated. The primary reactive species of interest in the context of intramolecular reactions is the alkoxy radical, which can subsequently undergo a variety of transformations.

The generation of these radical intermediates is a critical first step that dictates the ensuing reaction pathways. The efficiency of radical generation can be influenced by the reaction conditions and the specific substitution pattern of the N-alkoxyphthalimide. For instance, the presence of electron-donating or withdrawing groups on the phthalimide ring can modulate the redox potential and the ease of N-O bond cleavage.

Regioselectivity of Intramolecular Radical Cyclizations (e.g., 5-exo vs. 6-endo Pathways)

Once the alkoxy radical is formed from a precursor like 2-Hex-5-enyloxy-isoindole-1,3-dione, it can undergo intramolecular addition to the pendant alkene. This cyclization can, in principle, proceed via two distinct pathways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to form a six-membered ring. According to Baldwin's rules, the 5-exo cyclization is generally kinetically favored over the 6-endo pathway for this type of radical cyclization.

However, the regioselectivity of this process is not always straightforward and can be influenced by a variety of factors, including:

Substrate Conformation: The pre-organization of the alkenyl chain can favor one cyclization mode over the other.

Stereoelectronic Effects: The alignment of the radical-bearing orbital with the π-system of the alkene is crucial.

Reversibility of the Cyclization: While the initial 5-exo cyclization may be faster, if it is reversible, the thermodynamically more stable 6-endo product may be formed.

Studies on related systems have demonstrated that the reaction conditions can be tuned to favor one pathway over the other. For example, the choice of solvent and the presence of additives can influence the conformational preferences of the substrate and the relative rates of the competing cyclization pathways.

| Factor | Influence on Regioselectivity |

| Kinetics | Generally favors the 5-exo pathway. |

| Thermodynamics | May favor the 6-endo product, especially if the 5-exo cyclization is reversible. |

| Substrate Bias | Steric hindrance or conformational constraints can direct the cyclization. |

| Reaction Conditions | Solvent, temperature, and additives can influence the outcome. |

Metal-Mediated and Photoredox-Catalyzed Radical Cyclizations

The intramolecular radical cyclization of N-alkenoxyphthalimides can be effectively promoted and controlled using metal mediators or photoredox catalysts. These methods offer milder reaction conditions and can enhance the efficiency and selectivity of the cyclization.

Metal-Mediated Cyclizations: Transition metals such as copper, iron, and manganese can facilitate the generation of the initial alkoxy radical through a single-electron transfer process. For instance, a low-valent metal species can reduce the N-O bond, leading to its cleavage. The metal can also play a role in the subsequent cyclization step, potentially influencing the regioselectivity by coordinating to the alkene or the radical intermediate.

Photoredox-Catalyzed Cyclizations: Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under exceptionally mild conditions. A photosensitizer, upon excitation by light, can engage in a single-electron transfer with the N-alkoxyphthalimide to generate the alkoxy radical. This approach offers high functional group tolerance and allows for precise temporal control of the reaction. The choice of photocatalyst and additives can be crucial in tuning the reaction's outcome.

| Catalysis Type | Advantages | Examples of Catalysts |

| Metal-Mediated | Efficient radical generation, potential for stereocontrol. | Cu(I) salts, Fe(II) salts, Mn(acac)₃ |

| Photoredox | Mild reaction conditions, high functional group tolerance, temporal control. | Ru(bpy)₃²⁺, Ir(ppy)₃, organic dyes |

Thermally Induced Rearrangements and Cycloaddition Reactions

Beyond radical pathways, 2-Hex-5-enyloxy-isoindole-1,3-dione and related compounds can undergo thermally induced transformations, leading to complex molecular architectures. These reactions often proceed through concerted or stepwise mechanisms involving sigmatropic rearrangements or cycloadditions.

Intramolecular Annulation Reactions and Macrocyclization Strategies

Under thermal conditions, the alkenyl chain of 2-Hex-5-enyloxy-isoindole-1,3-dione can participate in intramolecular annulation reactions, leading to the formation of new fused ring systems. The nature of these annulations depends on the length and substitution pattern of the tether.

For instance, intramolecular Diels-Alder reactions are a possibility if the alkenyl chain contains a suitable diene moiety. More commonly, pericyclic reactions such as ene reactions or nih.govthieme-connect.de-sigmatropic rearrangements can occur.

Macrocyclization represents another potential thermal pathway, particularly for substrates with longer tethers connecting the reactive functionalities. However, achieving efficient macrocyclization often requires high-dilution conditions to suppress competing intermolecular reactions.

Mechanistic Investigations of Thermal Processes

In the case of sigmatropic rearrangements, the stereochemical outcome of the reaction can provide valuable mechanistic information. For example, a concerted thieme-connect.dethieme-connect.de-sigmatropic rearrangement is expected to proceed with a high degree of stereospecificity. Computational modeling, such as density functional theory (DFT) calculations, can be employed to map out the potential energy surface of the reaction, identify transition states, and predict the relative energies of different pathways. These theoretical studies can complement experimental findings and provide a deeper understanding of the factors that control the reactivity and selectivity of these thermal transformations.

Computational Chemistry and Theoretical Investigations of 2 Hex 5 Enyloxy Isoindole 1,3 Dione

Electronic Structure Calculations and Molecular Orbital Theory

Theoretical investigations into the electronic structure of a molecule like 2-Hex-5-enyloxy-isoindole-1,3-dione would provide fundamental insights into its reactivity, stability, and spectroscopic properties. Such studies, however, have not been specifically published for this compound.

Density Functional Theory (DFT) for Ground State Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic ground state properties of molecules. For 2-Hex-5-enyloxy-isoindole-1,3-dione, a typical DFT study would calculate properties such as the optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the molecule's kinetic stability and its propensity to act as an electron donor or acceptor. Without specific research, no empirical data for these properties can be reported.

Excited State Calculations for Photoreactivity Predictions

The photoreactivity of 2-Hex-5-enyloxy-isoindole-1,3-dione could be predicted using excited state calculations, often performed with Time-Dependent DFT (TD-DFT). These calculations would identify the energies and characteristics of electronic transitions, providing insight into the molecule's UV-Vis absorption spectrum and its potential to undergo photochemical reactions upon irradiation. As no such studies have been published, the specific photophysical properties of this compound remain undetermined.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for mapping out the potential reaction pathways of a molecule. For 2-Hex-5-enyloxy-isoindole-1,3-dione, this would be particularly useful for understanding its intramolecular reactivity, such as potential cyclization reactions involving the hexenyl chain.

Energy Profiles and Kinetic Predictions for Intramolecular Processes

By calculating the relative energies of reactants, transition states, and products, an energy profile for a potential intramolecular reaction can be constructed. This profile allows for the determination of activation energies, which are key to predicting the reaction kinetics. The absence of published research means that no energy profiles or kinetic data for the intramolecular processes of 2-Hex-5-enyloxy-isoindole-1,3-dione are available.

Conformational Analysis and Molecular Dynamics Simulations

The flexible hexenyloxy chain of 2-Hex-5-enyloxy-isoindole-1,3-dione suggests that the molecule can adopt multiple conformations. A thorough understanding of this conformational landscape is important as the reactivity and properties of the molecule can be dependent on its three-dimensional shape.

A comprehensive conformational analysis would involve systematically exploring the potential energy surface to identify stable low-energy conformers. Following this, molecular dynamics (MD) simulations could provide insight into the dynamic behavior of the molecule over time, showing how it transitions between different conformations and how it might interact with a solvent or other molecules. Regrettably, no studies detailing the conformational analysis or molecular dynamics of 2-Hex-5-enyloxy-isoindole-1,3-dione have been found in the scientific literature.

Flexibility of the Alkenyloxy Chain and its Influence on Intramolecular Reactivity

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable tools for exploring the conformational landscape of such molecules. These methods can calculate the potential energy surface of the hexenyloxy chain, identifying stable conformers (local energy minima) and the energy barriers for interconversion between them.

Key Factors Influencing Chain Flexibility:

Torsional Angles: The rotation around the C-C and C-O single bonds in the hexenyloxy chain gives rise to numerous possible conformations. The dihedral angles defining these rotations are key variables in computational analyses.

Steric Hindrance: The bulky phthalimide (B116566) group can sterically hinder certain conformations of the attached chain, limiting its rotational freedom.

Intramolecular Interactions: Non-covalent interactions, such as van der Waals forces between the chain and the phthalimide ring, can influence conformational preferences.

The flexibility of the alkenyloxy chain has a profound influence on the feasibility and outcome of intramolecular reactions. For the terminal double bond to react with the phthalimide ring or another part of the chain, the molecule must adopt a specific conformation that brings the reacting centers into close proximity. Computational studies can model these reaction pathways, calculating the activation energies required for different conformational approaches. For instance, in a hypothetical intramolecular cycloaddition, the hexenyloxy chain would need to fold back towards the aromatic ring, a process governed by the energetic favorability of the transition state conformation.

Studies on the conformational fluxionality of long-chain alkenes have demonstrated that even at low temperatures, these chains can exist as a mixture of conformers. nih.gov This intrinsic flexibility is a key characteristic that must be considered when evaluating the reactivity of the hexenyloxy substituent in 2-Hex-5-enyloxy-isoindole-1,3-dione.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their reactivity or physical properties. While specific QSRR/QSPR models for 2-Hex-5-enyloxy-isoindole-1,3-dione are not available, the principles of this approach can be applied to understand how structural modifications would likely impact its behavior.

A typical QSRR/QSPR study involves the following steps:

Dataset Compilation: A set of structurally related compounds with experimentally determined reactivity or property data is assembled. For instance, a series of N-alkenyloxy-isoindole-1,3-diones with varying chain lengths or substituents could be synthesized and their reaction rates for a specific intramolecular reaction measured.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Pertaining to the distribution of electrons (e.g., dipole moment, partial charges).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed reactivity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a hypothetical QSRR study on the intramolecular cyclization of 2-Hex-5-enyloxy-isoindole-1,3-dione and its analogs, the following descriptors might be important:

| Descriptor Category | Potential Descriptors for a QSRR/QSPR Model |

| Geometrical | Distance between the terminal double bond and the phthalimide ring, Molecular volume, Surface area |

| Electronic | Dipole moment, Partial atomic charges on the reacting atoms, HOMO-LUMO gap |

| Topological | Wiener index, Randić index |

By developing a robust QSRR/QSPR model, it would be possible to predict the reactivity of new, unsynthesized N-alkenyloxy-isoindole-1,3-dione derivatives. This predictive capability is highly valuable in rational drug design and materials science, as it can guide synthetic efforts towards molecules with desired properties, saving time and resources.

Strategic Applications in Complex Organic Synthesis and Advanced Materials Science

Role as Versatile Precursors for Novel Heterocyclic Compounds

The structure of 2-Hex-5-enyloxy-isoindole-1,3-dione is primed for intramolecular reactions, allowing for the strategic synthesis of complex cyclic molecules. The terminal double bond on the hexenyloxy chain is positioned to react with the phthalimide (B116566) portion or with intermediates derived from it, serving as a gateway to novel heterocyclic frameworks.

Synthesis of Nitrogen-Containing Polycycles through Intramolecular Cyclization

The presence of a terminal alkene at a suitable distance from the phthalimide nitrogen enables the formation of new rings through intramolecular cyclization. Radical and photochemical methods are particularly effective for this transformation.

The key step often involves the generation of a radical at a specific position that can then attack the double bond of the hexenyl chain. For N-alkenyloxyphthalimides, a common strategy is the generation of an N-centered radical or, more frequently, a radical on the carbon chain initiated by an external source. The 5-hexenyl moiety is a classic radical cyclization precursor, strongly favoring a 5-exo cyclization pathway to form a five-membered ring. nih.gov

Theoretical studies using density functional theory on related 5-hexenyl radicals show that the barrier to this cyclization is low, making it a kinetically favorable process. nih.gov For 2-Hex-5-enyloxy-isoindole-1,3-dione, a proposed radical cyclization could lead to the formation of a pyrrolidine (B122466) ring fused to a larger heterocyclic system, a valuable scaffold in medicinal chemistry.

Another powerful approach is photo-induced electron transfer (PET). The phthalimide group can act as a photo-acceptor. nih.gov Upon excitation with light, the phthalimide can engage in an electron transfer process that ultimately leads to cyclization, allowing for the construction of medium-sized heterocyclic rings under mild conditions. nih.gov

Table 1: Proposed Intramolecular Cyclization Strategies

| Cyclization Strategy | Initiator/Condition | Key Intermediate | Expected Product Type |

| Radical Cyclization | Radical Initiator (e.g., AIBN, Bu₃SnH) | Alkyl or N-centered radical | Fused pyrrolidine derivative |

| Photochemical Cyclization | UV/Visible Light | Excited-state phthalimide | Medium-to-large heterocyclic ring |

| Metal-Catalyzed Cyclization | Transition Metal Catalyst (e.g., Pd, La) | Organometallic complex | Fused oxygen/nitrogen heterocycle |

Building Blocks for Complex Molecular Architectures and Natural Product Scaffolds

Beyond self-cyclization, 2-Hex-5-enyloxy-isoindole-1,3-dione serves as a multifunctional building block for synthesizing more elaborate molecules, including scaffolds found in natural products. The phthalimide group is a well-established masked form of a primary amine, famously used in the Gabriel synthesis. google.com This allows for the introduction of a nitrogen atom into a target molecule, which can be deprotected under hydrazinolysis conditions.

Furthermore, N-substituted phthalimides, particularly N-(acyloxy)phthalimides, have been successfully employed in the total synthesis of complex natural products. In one notable example, an N-(acyloxy)phthalimide was used in a photoredox-mediated radical reaction to construct a crucial carbon-carbon bond in the synthesis of the natural product (–)-aplyviolene. nih.gov This demonstrates the utility of the phthalimide moiety in facilitating complex bond formations.

The terminal alkene in 2-Hex-5-enyloxy-isoindole-1,3-dione provides an additional reactive site for a wide range of organic transformations, such as:

Cross-metathesis: To couple the molecule with other alkenes.

Epoxidation or Dihydroxylation: To introduce oxygenated functional groups.

Heck or Suzuki coupling (after hydroboration): To form new C-C bonds.

This dual functionality—a protected amine and a reactive alkene—makes the compound a strategic linchpin for assembling complex molecular architectures that are otherwise difficult to access.

Integration into Functional Materials and Polymer Chemistry

The phthalimide unit is known for its high thermal stability and specific electronic properties, making it an attractive component for advanced materials. nih.gov The hexenyl group of 2-Hex-5-enyloxy-isoindole-1,3-dione provides a direct route for its incorporation into polymeric structures.

Phthalimide Derivatives in High-Performance Polymers and Co-polymers

Phthalimide and its derivatives are incorporated into polymer backbones to enhance thermal stability and introduce desirable electronic properties. rsc.org Polymers containing the phthalimide moiety have been investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

The terminal alkene of 2-Hex-5-enyloxy-isoindole-1,3-dione is a polymerizable group. It can participate in chain-growth polymerization reactions or in step-growth polycondensation methods like Acyclic Diene Metathesis (ADMET) polymerization if used with a suitable diene co-monomer. This allows for the creation of polymers where the phthalimide unit is pendant to the main chain.

Table 2: Potential Polymerization Applications

| Polymerization Method | Role of 2-Hex-5-enyloxy-isoindole-1,3-dione | Resulting Polymer Structure | Potential Application |

| Radical Polymerization | Monomer | Polyalkane with pendant N-oxy-phthalimide groups | Thermally stable dielectric |

| ADMET Polymerization | Co-monomer (with a diene) | Unsaturated polyester (B1180765) with pendant phthalimide units | Cross-linkable resin |

| Grafting-to Reaction | Functional Molecule | Surface modification of a substrate or polymer backbone | Functionalized surface |

The resulting polymers would benefit from the rigidity and thermal resistance of the phthalimide group. The N-O linkage also offers a potential weak point that could be designed for controlled degradation, an interesting feature for specific material applications.

Applications in the Design and Synthesis of Dyes and Pigments

The phthalimide core is a known chromophore, and its derivatives are investigated for their optical properties, including fluorescence and electrochromism. nih.govnih.gov N-substituted phthalimides can exhibit strong luminescence, often in the blue region of the visible spectrum, making them candidates for use as emitters in OLEDs. nih.gov

While the hexenyloxy substituent does not significantly alter the core chromophore of the phthalimide, it provides a reactive handle to chemically bind the chromophore to other systems, such as polymers or surfaces. By incorporating 2-Hex-5-enyloxy-isoindole-1,3-dione into a polymer chain, one could create a fluorescent polymer or a colored material where the phthalimide unit provides the optical properties.

The photophysical properties of phthalimides can be tuned by substitution on the aromatic ring. rsc.org Although the parent compound discussed here is unsubstituted on the ring, it serves as a foundational structure for more complex dyes where the alkene allows for its integration into a larger conjugated system or material matrix.

Future Directions and Interdisciplinary Research Opportunities in N-Alkenyloxyphthalimide Chemistry

The chemistry of 2-Hex-5-enyloxy-isoindole-1,3-dione and related N-alkenyloxyphthalimides sits (B43327) at the intersection of synthetic methodology, materials science, and medicinal chemistry, offering numerous avenues for future research.

Key future directions include:

Exploration of Novel Cyclization Cascades: A systematic investigation into the intramolecular cyclization of 2-Hex-5-enyloxy-isoindole-1,3-dione using a broader range of catalysts (e.g., gold, iron) and conditions (e.g., electrochemistry) could yield a diverse library of novel nitrogen-containing polycycles. These new scaffolds could then be screened for biological activity.

Development of Smart Polymers: Polymerizing this monomer could lead to "smart" materials. For example, the N-O bond could be designed to cleave in response to a specific stimulus (e.g., pH, redox potential, light), triggering a change in material properties or releasing the phthalimide moiety.

Bioconjugation and Medicinal Chemistry: The terminal alkene is a versatile handle for bioconjugation via thiol-ene "click" chemistry. This could be used to attach the phthalimide unit, a known pharmacophore, to biomolecules for targeted delivery or diagnostic applications.

Surface Engineering: The molecule could be grafted onto surfaces (e.g., silica, gold nanoparticles) to modify their properties. A surface functionalized with these molecules could be used to selectively bind other molecules or to create a hydrophobic, thermally stable coating.

Mechanistic Studies: Detailed mechanistic studies, combining experimental kinetics and computational modeling, are needed to fully understand the pathways of the photochemical and radical cyclizations. rsc.org This would enable more precise control over reaction outcomes and the design of more efficient synthetic routes.

In essence, 2-Hex-5-enyloxy-isoindole-1,3-dione is not just a single compound but a platform molecule, whose full potential will be realized through interdisciplinary research combining synthetic innovation with materials characterization and biological evaluation.

Q & A

Q. What is a typical synthetic route for 2-Hex-5-enyloxy-isoindole-1,3-dione?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting isoindole-1,3-dione derivatives with hex-5-enyloxy precursors under reflux conditions using acetic acid (AcOH) as a catalyst. For example, analogous syntheses of isoindole-dione derivatives employ 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones or thioureas in refluxing AcOH (3–5 hours) to form stable adducts . Optimization of stoichiometry (1.0–1.1 equiv) and temperature control (reflux) are critical for yield improvement .

Q. What spectroscopic methods are essential for confirming the structure of 2-Hex-5-enyloxy-isoindole-1,3-dione?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the presence of the hex-5-enyloxy chain and isoindole-dione core. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C). For example, fragmentation patterns in electron impact ionization-MS help identify hydration effects on isoindole-dione derivatives, requiring careful interpretation to avoid misassignment .

Q. What in vitro assays evaluate the bioactivity of isoindole-1,3-dione derivatives?

Antiproliferative activity is assessed using human carcinoma cell lines (e.g., MDA-MB-231, SKHep-1) via MTT assays. Enzyme inhibition studies (e.g., acetylcholinesterase or 4-hydroxyphenylpyruvate dioxygenase) employ spectrophotometric methods to measure IC₅₀ values. Dose-response curves and triplicate replicates ensure statistical robustness .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Hex-5-enyloxy-isoindole-1,3-dione?

Systematic variation of catalysts (e.g., sodium acetate vs. chloroacetic acid), solvent polarity (acetic acid vs. diethyl ether), and temperature gradients can enhance yields. For example, epoxy derivatives of isoindole-diones achieved 91% yield using anhydrous diethyl ether and controlled oxalyl chloride addition at 0°C . Design of Experiments (DoE) methodologies help identify critical parameters .

Q. How to address discrepancies in mass spectrometry data due to hydration effects?

Hydration adducts in MS can obscure molecular ion peaks. Dehydration protocols (e.g., heating samples to 240°C) or high-resolution MS (HRMS) differentiate between hydrated and anhydrous forms. Theoretical fragmentation modeling, as applied to propane-1,3-diyl-bis(isoindoline-dione), aids in interpreting complex spectra .

Q. How to design isoindole-1,3-dione derivatives for enhanced enzyme inhibition?

Structure-Activity Relationship (SAR) studies focus on substituent effects:

- Electron-withdrawing groups (e.g., nitro, methoxy) on the isoindole ring improve acetylcholinesterase binding .

- Alkyl chain length in the hex-5-enyloxy group modulates lipophilicity and membrane permeability . Computational docking (e.g., AutoDock Vina) predicts binding modes to active sites, guiding rational design .

Q. How to resolve contradictions in biological activity data across cell lines?

Contradictions may arise from cell-specific uptake mechanisms or metabolic differences. Normalize data using internal controls (e.g., housekeeping genes) and validate via orthogonal assays (e.g., apoptosis markers vs. cytotoxicity). Meta-analysis of dose-response curves and Hill slopes identifies outliers .

Q. How can molecular docking studies aid in designing new derivatives?

Docking simulations (e.g., using Schrödinger Suite) predict binding affinities to target enzymes. For HPPD inhibitors, pyrazole-isoindole-dione hybrids showed improved herbicidal activity when bulky substituents occupied hydrophobic pockets . Validate predictions with in vitro assays and crystallographic data .

Methodological Notes

- Synthesis : Monitor reactions via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Characterization : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid peak splitting .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to exclude artifactual effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.